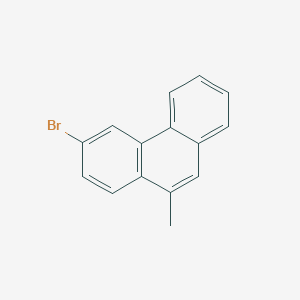
Phenanthrene, 3-bromo-10-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 3-bromo-10-methyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the tenth position of the phenanthrene structure. Phenanthrene derivatives are known for their applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 3-bromo-10-methyl- typically involves the bromination of phenanthrene followed by methylation The bromination process can be carried out using bromine in the presence of a solvent such as carbon tetrachloride The reaction is usually conducted under reflux conditions to ensure complete bromination
Industrial Production Methods
Industrial production of Phenanthrene, 3-bromo-10-methyl- follows similar synthetic routes but on a larger scale. The process involves the purification of technical phenanthrene, followed by bromination and methylation under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 3-bromo-10-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenanthrene, 10-methyl-.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include various phenanthrene derivatives with different functional groups.
Oxidation Reactions: Phenanthrenequinone derivatives are formed.
Reduction Reactions: Phenanthrene, 10-methyl- is the primary product.
Scientific Research Applications
Phenanthrene, 3-bromo-10-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of Phenanthrene, 3-bromo-10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl group influence the compound’s reactivity and binding affinity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components, potentially causing biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without any substituents.
Phenanthrene, 9-bromo-: A brominated derivative with the bromine atom at the ninth position.
Phenanthrene, 10-methyl-: A methylated derivative with the methyl group at the tenth position.
Uniqueness
Phenanthrene, 3-bromo-10-methyl- is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61690-49-1 |
|---|---|
Molecular Formula |
C15H11Br |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-10-methylphenanthrene |
InChI |
InChI=1S/C15H11Br/c1-10-8-11-4-2-3-5-14(11)15-9-12(16)6-7-13(10)15/h2-9H,1H3 |
InChI Key |
ANBHJMUZKMYWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















